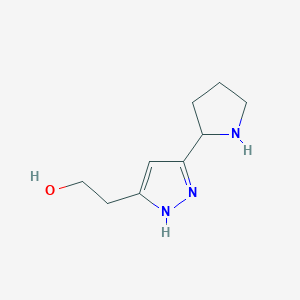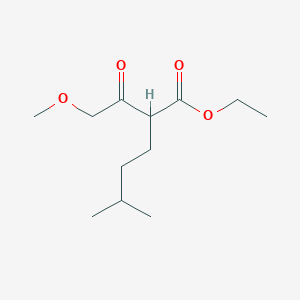![molecular formula C15H21N3O3 B1444205 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole CAS No. 1494137-73-3](/img/structure/B1444205.png)
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Vue d'ensemble
Description
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a methoxyphenyl group and a diethoxymethyl group .Applications De Recherche Scientifique
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of various pharmaceutical intermediates. Its structural complexity and functional groups make it suitable for constructing complex molecules that are often required in drug development. For instance, similar compounds are employed in the synthesis of anti-adrenergic drugs like esmolol .
UV Radiation Absorption
Derivatives of related compounds, such as trans-4-methoxycinnamic acid, are known for their ability to absorb UV radiation effectively . This property can be harnessed in the development of sunscreen formulations or materials designed to protect against UV damage.
Polymer Chemistry
In the field of polymer chemistry, similar compounds have been utilized as photocatalysts in living cationic dark polymerization processes . This innovative approach allows for the creation of polymers with precise control over molecular weight and distribution, which is crucial for developing advanced materials.
Photothermal Therapy
Compounds with similar structures have shown potential in photothermal therapy, a form of treatment that involves converting light into heat to destroy cancer cells . The compound’s ability to absorb light and convert it into heat can be fine-tuned for therapeutic applications.
Cosmetic Industry
The compound’s derivatives can be formulated into cosmetic products for their UV-absorbing properties. This application is particularly relevant for protecting the skin from the harmful effects of sunlight, which is a significant concern in skincare and beauty products .
Propriétés
IUPAC Name |
4-(diethoxymethyl)-1-[(4-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-4-20-15(21-5-2)14-11-18(17-16-14)10-12-6-8-13(19-3)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHIKIHGVHOXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






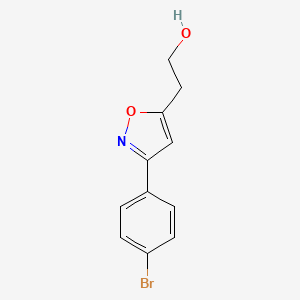
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
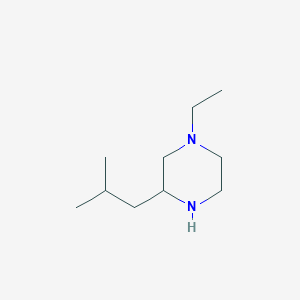
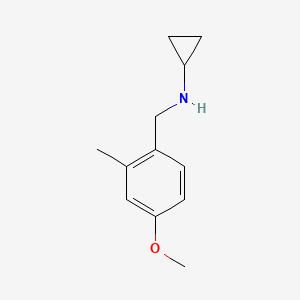

![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)
